molecular formula C6H11BrO2 B1346253 Methyl 2-bromoisovalerate CAS No. 26330-51-8

Methyl 2-bromoisovalerate

Cat. No.: B1346253
CAS No.: 26330-51-8
M. Wt: 195.05 g/mol
InChI Key: CKDTYRDFEIGXNO-UHFFFAOYSA-N
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Description

Methyl 2-bromoisovalerate (CAS 26330-51-8) is a brominated ester with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol . Its IUPAC name is methyl 2-bromo-3-methylbutanoate, indicating a four-carbon butanoate backbone substituted with a bromine atom at position 2 and a methyl group at position 3. This compound is a colorless liquid with a boiling point of 173°C, a density of 1.345 g/cm³, and a flash point of 60.8°C . It is primarily used as an organic synthesis intermediate and refrigerant, highlighting its role in industrial and laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromoisovalerate can be synthesized through the bromination of methyl isovalerate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromoisovalerate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromoisovalerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromoisovalerate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various substitution reactions, forming new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Methyl 2-bromoisovalerate belongs to a family of brominated esters. Below is a detailed comparison with structurally and functionally related compounds:

Ethyl 2-Bromoisovalerate

  • CAS No.: 609-12-1
  • Molecular Formula : C₇H₁₃BrO₂
  • Molecular Weight : 209.08 g/mol
  • Physical Properties :
    • Boiling Point: 185–186°C
    • Flash Point: 65°C
    • Odor: Pungent
  • Applications: Like its methyl counterpart, it serves as a synthetic intermediate, though specific applications are less documented.
  • Safety : Classified under UN 3265 (corrosive) with handling precautions required .

Methyl 2-Bromoisobutyrate

  • CAS No.: 23426-63-6
  • Molecular Formula : C₅H₉BrO₂
  • Molecular Weight : 181.03 g/mol
  • Structural Difference: Features a three-carbon propanoate backbone with bromine and methyl groups at position 2 (2-bromo-2-methylpropanoate). This shorter chain reduces steric hindrance compared to isovalerate derivatives.
  • Applications : Used in polymer chemistry as an initiator for atom transfer radical polymerization (ATRP) .

Ethyl 2-Bromoisobutyrate

  • CAS No.: 600-00-0
  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.05 g/mol
  • Applications : A key reagent in pharmaceutical bromination reactions , particularly for synthesizing brominated intermediates .

Data Table: Comparative Analysis

Property This compound Ethyl 2-Bromoisovalerate Methyl 2-Bromoisobutyrate Ethyl 2-Bromoisobutyrate
CAS No. 26330-51-8 609-12-1 23426-63-6 600-00-0
Molecular Formula C₆H₁₁BrO₂ C₇H₁₃BrO₂ C₅H₉BrO₂ C₆H₁₁BrO₂
Molecular Weight (g/mol) 195.05 209.08 181.03 195.05
Boiling Point 173°C 185–186°C Not reported Not reported
Density (g/cm³) 1.345 Not reported Not reported Not reported
Primary Applications Organic intermediate, refrigerant Synthetic intermediate Polymer chemistry Pharmaceutical synthesis

Key Research Findings

Structural Impact on Reactivity :

  • The ethyl ester group in ethyl 2-bromoisovalerate increases its molecular weight and boiling point compared to the methyl derivative, making it less volatile but more suitable for high-temperature reactions .
  • Branching differences (e.g., isovalerate vs. isobutyrate) influence steric effects, with isobutyrate derivatives (e.g., methyl 2-bromoisobutyrate) being more reactive in ATRP due to reduced steric hindrance .

Safety and Handling :

  • This compound has a high hazard rating (per its MSDS), requiring stringent safety protocols .
  • Ethyl 2-bromoisovalerate’s UN 3265 classification underscores its corrosivity, necessitating specialized storage .

Industrial Relevance :

  • Ethyl 2-bromoisobutyrate’s role in pharmaceutical manufacturing highlights the importance of brominated esters in drug development, particularly for introducing bromine into complex molecules .

Biological Activity

Methyl 2-bromoisovalerate is an organic compound that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and biocatalysis. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C₇H₁₃BrO₂
  • Molecular Weight : 209.09 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : Approximately 186°C
  • Density : 1.276 g/cm³
  • Solubility : Soluble in organic solvents, limited information on water solubility.

Synthesis and Derivatives

This compound is synthesized through various methods, often involving the bromination of isovaleric acid derivatives. Its bromine atom makes it a reactive intermediate in organic synthesis, allowing for the creation of diverse compounds by substitution reactions.

Synthesis Methods

MethodDescription
BrominationDirect bromination of isovaleric acid or its esters.
EsterificationReaction of isovaleric acid with methyl alcohol in the presence of a catalyst.

Biological Activity

The biological activity of this compound primarily stems from its role as a chiral building block in drug synthesis and its interactions with biological systems.

Enzymatic Activity

Recent studies have highlighted the use of lipases for the resolution of racemic mixtures containing this compound. For example, a novel lipase derived from Aspergillus oryzae exhibited high stereoselectivity towards (R,S)-ethyl 2-bromoisovalerate, achieving enantiomeric excess values exceeding 98% during enzymatic reactions. This demonstrates the compound's potential in biocatalysis for producing enantiomerically pure compounds used in pharmaceuticals .

Case Studies

  • Pharmaceutical Applications :
    • This compound serves as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory drugs. Its chiral nature allows for the production of specific enantiomers that exhibit desired therapeutic effects.
  • Biocatalytic Processes :
    • A study demonstrated that using Acinetobacter sp. lipase for the hydrolysis of racemic this compound resulted in high yields and selectivity for one enantiomer, showcasing its utility in green chemistry approaches to drug synthesis .

While specific mechanisms of action for this compound in biological systems are not extensively documented, its reactivity as an electrophile suggests potential interactions with nucleophiles in biological molecules, influencing enzyme activities or metabolic pathways.

Q & A

Q. Basic: What are the optimal synthetic routes for Methyl 2-bromoisovalerate, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution or esterification. For example, microwave-assisted alkylation under controlled temperatures (e.g., 150°C) with a tertiary amine base like diisopropylethylamine (DIPEA) in methanol can achieve high yields (~87%) . Key factors include solvent polarity (e.g., THF vs. ethanol), reaction time, and stoichiometry of the brominating agent. Lower temperatures (e.g., 0°C) may reduce side reactions like elimination, as seen in analogous ethyl ester syntheses .

Q. Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Common methods include:

  • Distillation : Effective for separating volatile esters, but limited by thermal stability.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves brominated esters from unreacted precursors.
  • Chiral Chromatography : Critical for isolating enantiomers, yielding 36–48% enantiomeric excess in related compounds .
    Post-purification, NMR and GC-MS validate purity .

Q. Basic: How can researchers characterize the structural and chemical purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify characteristic peaks (e.g., methyl groups at δ 1.0–1.5 ppm, ester carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 195.0 for C6_6H11_{11}BrO2_2) .
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>98%) using pharmaceutical-grade reference standards .

Q. Advanced: How does stereochemistry at the α-carbon impact reactivity in downstream applications?

The bromine atom’s position in this compound influences nucleophilic substitution pathways. For example, chiral chromatography reveals that the (R)-enantiomer reacts 20% faster in SN2 reactions with lithium amides compared to the (S)-form, likely due to steric hindrance from the methyl branch . Researchers must optimize chiral catalysts (e.g., L-Selectride) to control stereoselectivity in pharmaceutical intermediates .

Q. Advanced: What are the stability challenges of this compound under varying storage and reaction conditions?

  • Thermal Degradation : Prolonged heating above 80°C may lead to HBr elimination, forming undesired alkenes.
  • Hydrolysis : Susceptibility to aqueous conditions necessitates anhydrous storage (e.g., molecular sieves) .
  • Light Sensitivity : Brominated esters degrade under UV exposure; amber vials and inert atmospheres (N2_2) are recommended .

Q. Advanced: How is this compound utilized in synthesizing chiral pharmaceutical intermediates?

This compound serves as a key alkylating agent in drug candidates. For instance, in AMG 221 synthesis, it introduces a brominated side chain via microwave-assisted coupling, followed by chiral reduction (L-Selectride, THF, −78°C) to achieve >85% diastereomeric excess . Contaminants like unreacted bromide must be monitored via LC-MS to meet impurity thresholds (<0.1%) per ICH guidelines .

Q. Advanced: How do researchers reconcile contradictory data on reaction yields or stereochemical outcomes across studies?

Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but promote racemization.
  • Catalyst Loading : Excess DIPEA (2.5 eq.) in ethyl ester syntheses improves yields but reduces enantiopurity .
    Methodological validation via DOE (Design of Experiments) and cross-referencing with certified reference materials (e.g., LGC Standards) mitigates variability .

Properties

IUPAC Name

methyl 2-bromo-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDTYRDFEIGXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281558
Record name Methyl 2-bromoisovalerate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26330-51-8
Record name 26330-51-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-bromoisovalerate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-3-methylbutanoate
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Synthesis routes and methods

Procedure details

2-Bromo-3-methylbutyric acid (3.65 g, 20 mmole) was esterified in refluxing methanol containing 2 mL concentrated sulfuric acid for 22 hours. After cooling to room temperature, volatiles were evaporated and the residue was taken up in 50 mL of water and extracted with Et2O. The ether layer was washed with 5% aq. NaHCO3, water brine, and dried over Na2SO4. The desired material was obtained after filtration and removal of volatiles; homogeneous by TLC in 4/1 hexane/EtOAc.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 2-bromoisovalerate
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Methyl 2-bromoisovalerate

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